4-Nonyl Phenol-glucuronide
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Overview
Description
4-Nonyl Phenol-glucuronide is a metabolite of 4-Nonyl Phenol, a compound known for its use in industrial applications and its role as an endocrine disruptor. The glucuronide form is a result of the body’s detoxification process, where 4-Nonyl Phenol is conjugated with glucuronic acid to increase its solubility and facilitate excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonyl Phenol-glucuronide typically involves the enzymatic conjugation of 4-Nonyl Phenol with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at physiological pH and temperature, with the presence of cofactors such as UDP-glucuronic acid.
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a biological metabolite. for research purposes, it can be synthesized using recombinant UGT enzymes in a controlled laboratory setting.
Chemical Reactions Analysis
Types of Reactions: 4-Nonyl Phenol-glucuronide can undergo various chemical reactions, including:
Hydrolysis: The glucuronide bond can be hydrolyzed to release free 4-Nonyl Phenol and glucuronic acid.
Oxidation and Reduction: The phenolic group in 4-Nonyl Phenol can undergo oxidation and reduction reactions, although these are less common for the glucuronide form.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of this compound.
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the phenolic group.
Major Products:
Hydrolysis: Yields free 4-Nonyl Phenol and glucuronic acid.
Oxidation: Can produce quinones or other oxidized derivatives of 4-Nonyl Phenol.
Scientific Research Applications
4-Nonyl Phenol-glucuronide has several applications in scientific research:
Environmental Monitoring: Used as a biomarker to assess exposure to 4-Nonyl Phenol in environmental studies.
Toxicology: Helps in understanding the metabolism and detoxification pathways of 4-Nonyl Phenol in living organisms.
Pharmacokinetics: Studied to understand the excretion and metabolic fate of 4-Nonyl Phenol in the body.
Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying 4-Nonyl Phenol and its metabolites in biological samples.
Mechanism of Action
The primary mechanism of action for 4-Nonyl Phenol-glucuronide involves its role in the detoxification and excretion of 4-Nonyl Phenol. The conjugation with glucuronic acid increases the solubility of 4-Nonyl Phenol, facilitating its excretion via urine. This process is mediated by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to 4-Nonyl Phenol.
Comparison with Similar Compounds
4-Nonyl Phenol: The parent compound, known for its industrial use and endocrine-disrupting properties.
4-Nonyl Phenol Ethoxylates: Used as non-ionic surfactants in various industrial applications.
4-Octyl Phenol-glucuronide: Another glucuronide conjugate of an alkylphenol, similar in structure and function.
Uniqueness: 4-Nonyl Phenol-glucuronide is unique due to its specific role in the detoxification of 4-Nonyl Phenol. Its formation and excretion are crucial for reducing the toxic effects of 4-Nonyl Phenol in living organisms. Additionally, its presence in biological samples serves as an important biomarker for environmental and toxicological studies.
Properties
Molecular Formula |
C21H32O7 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nonylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H32O7/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)27-21-18(24)16(22)17(23)19(28-21)20(25)26/h10-13,16-19,21-24H,2-9H2,1H3,(H,25,26)/t16-,17-,18+,19-,21+/m0/s1 |
InChI Key |
KDNUALUPYDZYJD-ZFORQUDYSA-N |
Isomeric SMILES |
CCCCCCCCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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